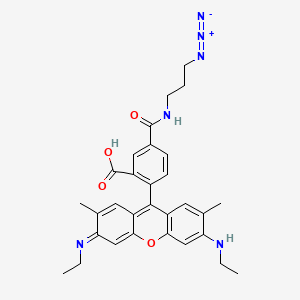

R6G azide, 5-isomer

CAS No.:

Cat. No.: VC20484200

Molecular Formula: C30H32N6O4

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H32N6O4 |

|---|---|

| Molecular Weight | 540.6 g/mol |

| IUPAC Name | 5-(3-azidopropylcarbamoyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |

| Standard InChI | InChI=1S/C30H32N6O4/c1-5-32-24-15-26-22(12-17(24)3)28(23-13-18(4)25(33-6-2)16-27(23)40-26)20-9-8-19(14-21(20)30(38)39)29(37)34-10-7-11-35-36-31/h8-9,12-16,32H,5-7,10-11H2,1-4H3,(H,34,37)(H,38,39) |

| Standard InChI Key | DQUMJWCOENERIZ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Chemical Properties of R6G Azide, 5-Isomer

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₂N₆O₄ | |

| Molecular Weight | 540.61 g/mol | |

| Purity | ≥95% (¹H NMR, HPLC-MS) | |

| CAS Number | 2135330-71-9 | |

| Solubility | DMF, DMSO, alcohols |

Spectroscopic and Photophysical Properties

Absorption and Emission Profiles

The azide functionalization minimally perturbs the electronic structure of R6G, preserving its characteristic absorption and emission profiles. In dimethylformamide (DMF), the compound exhibits an absorption maximum at 519 nm (ε = 116,000 M⁻¹cm⁻¹) and emission at 546 nm (Φ = 0.95) . These values align closely with unmodified R6G (λₐbs = 525 nm, λₑm = 555 nm), suggesting that the azide group primarily influences reactivity rather than optical performance.

pH-Dependent Fluorescence Behavior

Studies on R6G derivatives at air-water interfaces reveal that fluorescence intensity and photon burst frequency are pH-sensitive . For R6G azide, protonation of the xanthene’s amino groups below pH 5 reduces quantum yield due to non-radiative decay pathways. Above pH 5, the deprotonated form dominates, maximizing fluorescence output—a critical consideration for experiments in acidic cellular compartments .

Table 2: Spectral Properties of R6G Azide, 5-Isomer

| Parameter | Value | Source |

|---|---|---|

| λₐbs (max) | 519 nm | |

| λₑm (max) | 546 nm | |

| ε (519 nm) | 116,000 M⁻¹cm⁻¹ | |

| Φ (fluorescence yield) | 0.95 | |

| CF₆₀₀ (260 nm) | 0.18 | |

| CF₆₀₀ (280 nm) | 0.17 |

Applications in Biochemical Research

Click Chemistry for Biomolecular Labeling

The azide group enables selective conjugation to alkyne- or cyclooctyne-modified biomolecules via CuAAC or SPAAC, respectively . For example, in a 2024 study, R6G azide was used to label alkyne-functionalized oligonucleotides for single-molecule tracking in live bacteria, achieving >90% labeling efficiency without cytotoxic copper catalysts . This copper-free approach is essential for maintaining cell viability in dynamic imaging studies.

Quantitative PCR (qPCR) and DNA Sequencing

Prior to the advent of next-generation sequencing, R6G derivatives were widely used as fluorescent tags in Sanger sequencing. Today, R6G azide’s high quantum yield and photostability make it a preferred choice for qPCR probes, particularly in multiplex assays where its emission spectrum (546 nm) can be resolved from cyanine-based dyes (e.g., Cy3, Cy5) .

Synthesis and Stability Considerations

Synthetic Route

The synthesis involves nitration of R6G’s 5-position followed by Staudinger reduction to convert the nitro group to an azide. Key steps include:

-

Nitration: Treating R6G with fuming nitric acid at 0°C to introduce a nitro group.

-

Reduction: Using triphenylphosphine and azidotrimethylsilane to yield the azide .

Purification via reverse-phase HPLC ensures isomeric homogeneity, as positional isomers (e.g., 6-azide) exhibit spectral shifts that compromise assay reproducibility .

Comparative Analysis with Analogous Azide Dyes

Table 3: R6G Azide vs. ROX Azide

| Parameter | R6G Azide, 5-Isomer | ROX Azide, 5-Isomer |

|---|---|---|

| λₐbs (max) | 519 nm | 570 nm |

| λₑm (max) | 546 nm | 591 nm |

| ε (M⁻¹cm⁻¹) | 116,000 | 93,000 |

| Molecular Weight | 540.61 g/mol | 616.71 g/mol |

| Quantum Yield (Φ) | 0.95 | 1.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume